molecular formula C13H14N2O B3977969 2-(3-ethoxyphenyl)pyridin-4-amine

2-(3-ethoxyphenyl)pyridin-4-amine

Cat. No. B3977969
M. Wt: 214.26 g/mol
InChI Key: LFZODETXJODZLH-UHFFFAOYSA-N
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Description

2-(3-ethoxyphenyl)pyridin-4-amine, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPA is a heterocyclic compound that contains a pyridine ring and an ethoxyphenyl group. The compound has a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol.

Mechanism of Action

The exact mechanism of action of 2-(3-ethoxyphenyl)pyridin-4-amine is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
2-(3-ethoxyphenyl)pyridin-4-amine has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory mediators such as cytokines and chemokines. 2-(3-ethoxyphenyl)pyridin-4-amine has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-ethoxyphenyl)pyridin-4-amine in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-(3-ethoxyphenyl)pyridin-4-amine is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-ethoxyphenyl)pyridin-4-amine. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to study the compound's mechanism of action in more detail, which may provide insights into its potential applications in various fields of scientific research. Additionally, further studies are needed to explore the optimal dosage and administration routes of 2-(3-ethoxyphenyl)pyridin-4-amine for various applications.

Scientific Research Applications

2-(3-ethoxyphenyl)pyridin-4-amine has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. 2-(3-ethoxyphenyl)pyridin-4-amine has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

2-(3-ethoxyphenyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)13-9-11(14)6-7-15-13/h3-9H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZODETXJODZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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